molecular formula C13H10BrFO B182048 1-(Benzyloxy)-3-bromo-5-fluorobenzene CAS No. 130722-44-0

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Cat. No. B182048
Key on ui cas rn: 130722-44-0
M. Wt: 281.12 g/mol
InChI Key: GNKNCAKNJIQBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745438B2

Procedure details

Add aluminum chloride (13.51 g, 101.38 mmol) to 1-benzyloxy-3-bromo-5-fluoro-benzene (9.50 g, 33.79 mmol, prepared according to WO 03/101956) and dimethylaniline (40.96 g, 337.92 mmol) in dichloromethane (84 mL) at −0° C. under nitrogen and stir 10 minutes. Remove ice-bath and stir 2 hours. Add 60 mL 2N hydrochloric acid dropwise. Separate layers and wash the organic layer with 2N hydrochloric acid (4×50 mL). Extract the organic layer with 3N potassium hydroxide (4×50 mL). Acidify with 5N hydrochloric acid and extract with dichloromethane (3×50 mL). Dry the dichloromethane layer (sodium sulfate) and concentrate to give 4.3 g (66.6%) of the desired compound as an oil.
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
66.6%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C([O:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([Br:20])[CH:14]=1)C1C=CC=CC=1.CN(C)C1C=CC=CC=1.Cl>ClCCl>[Br:20][C:15]1[CH:14]=[C:13]([OH:12])[CH:18]=[C:17]([F:19])[CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13.51 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)F)Br
Name
Quantity
40.96 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
84 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stir 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Remove ice-bath and stir 2 hours
Duration
2 h
WASH
Type
WASH
Details
Separate layers and wash the organic layer with 2N hydrochloric acid (4×50 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer with 3N potassium hydroxide (4×50 mL)
EXTRACTION
Type
EXTRACTION
Details
Acidify with 5N hydrochloric acid and extract with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the dichloromethane layer (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 66.6%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.